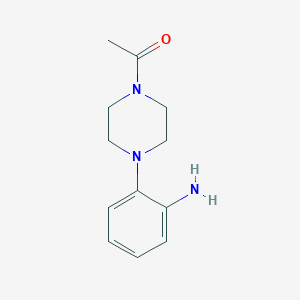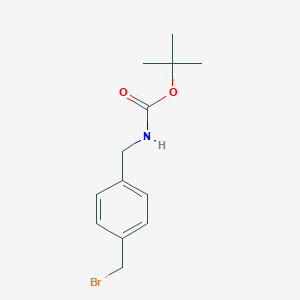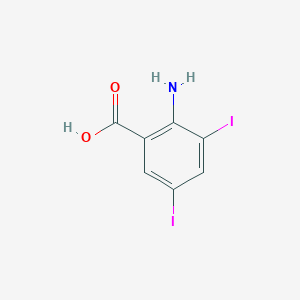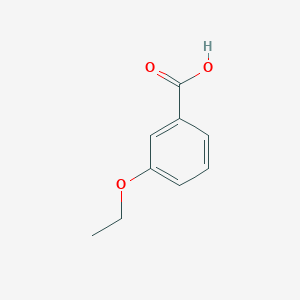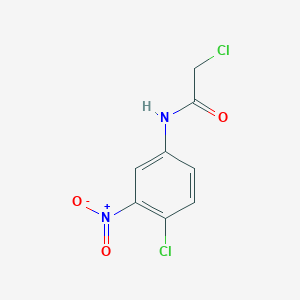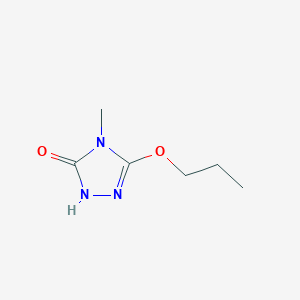
4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one
説明
“4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one” is a synthetic compound with a wide range of applications in scientific research. It has been used in organic synthesis and as a catalyst in various reactions. The molecular formula is C6H11N3O2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C6H11N3O2/c1-3-4-11-6-8-7-5 (10)9 (6)2/h3-4H2,1-2H3, (H,7,10) . The Canonical SMILES representation is CCCOC1=NNC (=O)N1C . Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 157.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 157.085126602 g/mol . The topological polar surface area is 53.9 Ų .科学的研究の応用
Crystal Structure Analysis and Synthesis
4-Methyl-3-propoxy-1H-1,2,4-triazol-5(4H)-one and its derivatives have been extensively studied for their crystal structures and synthesis methodologies. The compound 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzyli-deneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, a derivative, shows a triclinic crystal system and forms a three-dimensional network stabilized by weak hydrogen bonds and C–H???π supramolecular interactions (Xu et al., 2006).
Spectroscopic and Quantum Chemical Analysis
The molecule 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one has been studied for its spectroscopic and antioxidant properties. Quantum chemical computations including molecular structure, vibrational frequencies, electronic absorption maximum wavelengths, HOMO–LUMO, molecular electrostatic potential (MEP), and natural bond orbital (NBO) analyses have been conducted using DFT/B3LYP method (H. Gökce et al., 2014).
Antimicrobial Activity
Certain 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. The study involved synthesizing various ester ethoxycarbonylhydrazones and screening their activities against test microorganisms (H. Bektaş et al., 2007).
Catalytic Oxidation and Transfer Hydrogenation
Research on half-sandwich Ruthenium(II) complexes of 1,2,3-triazole based organosulfur/-selenium ligands has shown interesting results in the catalytic oxidation of alcohols and transfer hydrogenation of ketones. The complexes were characterized by single-crystal X-ray diffraction and explored for their catalytic efficiency, showing more efficient processes with specific complexes (Fariha Saleem et al., 2013).
Antileishmanial Activity and Theoretical Calculations
4-amino-1,2,4-triazole derivatives have shown significant antileishmanial activity against Leishmania infantum promastigots. The compounds were studied theoretically by Density Functional Theory (DFT) method, and the presence of intermolecular hydrogen bonds in structures was supported by Molecular Electrostatic Potential (MEP) maps (Nevin Süleymanoğlu et al., 2017).
Novel Derivatives and Patent Review
The triazoles, including this compound, are a class of compounds of great importance in the development of new drugs due to their diverse biological activities and structural variations. Recent patents have focused on triazoles with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, highlighting the need for efficient preparations considering green chemistry and sustainability (V. Ferreira et al., 2013).
Safety and Hazards
特性
IUPAC Name |
4-methyl-3-propoxy-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-3-4-11-6-8-7-5(10)9(6)2/h3-4H2,1-2H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOFIFZZCZLBFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NNC(=O)N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00888981 | |
| Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00888981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145027-96-9 | |
| Record name | 2,4-Dihydro-4-methyl-5-propoxy-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145027-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-propoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145027969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-propoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00888981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-5-propoxy-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

